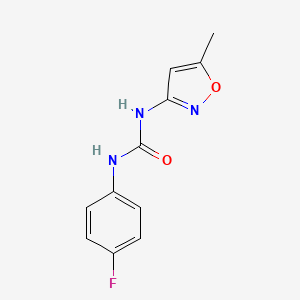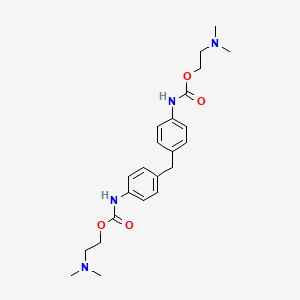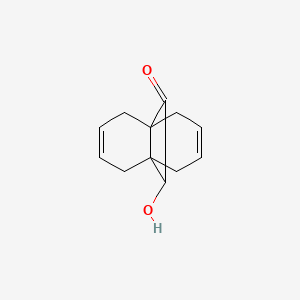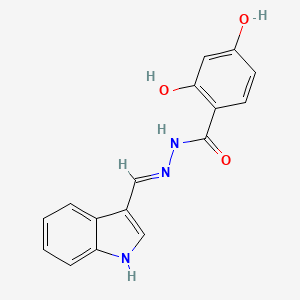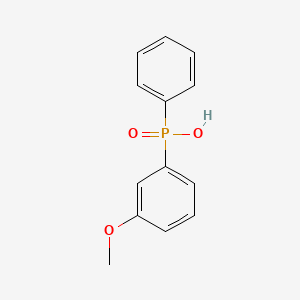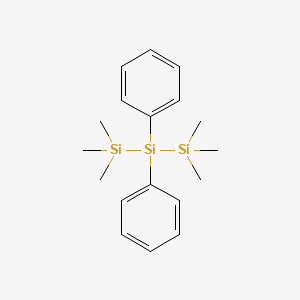
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, also known as Tris(trimethylsilyl)silane, is an organosilicon compound. It is widely used in organic synthesis due to its unique properties as a radical reducing agent. The compound has a molecular formula of C9H28Si4 and a molecular weight of 248.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, can be synthesized through the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes distillation and purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisilane, 1,1,1,3,3,3-hexamethyl-2-trimethylsilyl-: Another organosilicon compound with similar reducing properties.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is unique due to its high reactivity and versatility in various chemical reactions. Its ability to generate silicon-centered radicals makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
18549-83-2 |
|---|---|
Molekularformel |
C18H28Si3 |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
diphenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
JJJKROZNVLOJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




